molecular formula C8H10N2O2 B2628984 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid CAS No. 793646-50-1

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

Cat. No. B2628984
CAS RN: 793646-50-1
M. Wt: 166.18
InChI Key: MHUCACBKXQMSGS-UHFFFAOYSA-N
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Description

“5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid” is a chemical compound with the molecular formula C8H10N2O2 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of a similar compound, 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, was accomplished in six steps from commercially available 2-amino pyrimidine . The condensation of this carbohydrazide with aromatic aldehydes in ethanol at reflux led to the generation of hydrazone derivatives .


Molecular Structure Analysis

The molecular structure of “5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid” is characterized by the presence of an imidazo[1,2-a]pyridine ring, which is a bicyclic compound consisting of a pyridine ring fused with an imidazole ring .


Chemical Reactions Analysis

In the synthesis of related compounds, the reaction involved the condensation of a carbohydrazide with aromatic aldehydes in ethanol at reflux . This suggests that “5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid” could potentially undergo similar reactions.


Physical And Chemical Properties Analysis

“5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid” is a solid substance at room temperature . It has a molecular weight of 166.18 .

Scientific Research Applications

Safety And Hazards

The safety information available indicates that “5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)6-1-3-10-4-2-9-7(10)5-6/h2,4,6H,1,3,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUCACBKXQMSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid

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